molecular formula C10H13N5O2 B15196208 Cyclopropyladenine CAS No. 132398-80-2

Cyclopropyladenine

Cat. No.: B15196208
CAS No.: 132398-80-2
M. Wt: 235.24 g/mol
InChI Key: BHCDKVGOWIANKM-WDSKDSINSA-N
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Description

Cyclopropyladenine is a synthetic compound that belongs to the class of cyclopropyl-containing nucleosides It is characterized by the presence of a cyclopropyl group attached to the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyladenine can be synthesized through several methods. One common approach involves the cyclopropanation of adenine derivatives. This can be achieved using reagents such as diazomethane or carbenes, which react with the double bonds in adenine to form the cyclopropyl ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a catalyst such as rhodium or copper complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyladenine undergoes various chemical reactions, including:

    Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to its corresponding cyclopropylamines.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted adenine derivatives.

Scientific Research Applications

Cyclopropyladenine has a wide range of applications in scientific research:

Mechanism of Action

Cyclopropyladenine can be compared with other cyclopropyl-containing nucleosides, such as cyclopropylcytosine and cyclopropylguanine. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique in its ability to selectively target certain enzymes and pathways, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

  • Cyclopropylcytosine
  • Cyclopropylguanine
  • Cyclopropylthymine

Properties

CAS No.

132398-80-2

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1

InChI Key

BHCDKVGOWIANKM-WDSKDSINSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N

Origin of Product

United States

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